7-Chlorobenzofuran-4-carboxylic acid
Overview
Description
7-Chlorobenzofuran-4-carboxylic acid is a useful research compound. Its molecular formula is C9H5ClO3 and its molecular weight is 196.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran compounds, a class to which 7-chlorobenzofuran-4-carboxylic acid belongs, are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran compounds interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways .
Mode of Action
Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, thereby disrupting key biochemical pathways .
Biochemical Pathways
For example, some benzofuran compounds have anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis . Other benzofuran compounds have anti-viral activity, indicating they may interfere with viral replication pathways .
Pharmacokinetics
For example, this compound has a molecular weight of 196.59 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Given the known biological activities of benzofuran compounds, it is likely that this compound could have effects such as inhibiting cell proliferation (in the case of anti-tumor activity), killing or inhibiting the growth of bacteria (in the case of antibacterial activity), protecting cells from oxidative damage (in the case of anti-oxidative activity), or inhibiting viral replication (in the case of anti-viral activity) .
Biological Activity
7-Chlorobenzofuran-4-carboxylic acid is a compound belonging to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of Biological Activities
Benzofuran derivatives, including this compound, are known for their antimicrobial , anticancer , anti-inflammatory , and antioxidative properties. The compound's structural features contribute to its interaction with various biological targets, leading to significant pharmacological effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, contributing to its potential as a lead compound in antibiotic development.
The antimicrobial effects are primarily attributed to the compound's ability to disrupt cellular processes in bacteria. This includes interference with cell wall synthesis and inhibition of essential metabolic pathways, leading to bacterial cell death or growth inhibition.
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. The compound has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxicity against HeLa cells with an IC50 value indicating significant potency. Further testing on other cancer cell lines is necessary to establish a broader therapeutic profile .
- Mechanisms of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, promoting cell death pathways .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be linked to its structural components. Key findings from SAR studies suggest that:
- The presence of electron-withdrawing groups enhances biological activity.
- Substituents at specific positions on the benzofuran ring can significantly alter potency against cancer and microbial targets .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics. Initial toxicity assessments show that at therapeutic concentrations, it exhibits low toxicity towards normal mammalian cells, suggesting a promising safety profile for further development .
Data Summary
Properties
IUPAC Name |
7-chloro-1-benzofuran-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO3/c10-7-2-1-6(9(11)12)5-3-4-13-8(5)7/h1-4H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOZOHSZUJYIQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C(=O)O)C=CO2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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